molecular formula C24H21N3O2 B3919726 (Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile

Cat. No.: B3919726
M. Wt: 383.4 g/mol
InChI Key: PUDVJPRUPSHFQX-LGMDPLHJSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile: is a complex organic compound characterized by its unique structural features It contains a benzimidazole moiety, a naphthalene ring substituted with ethoxy groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the naphthalene ring through a coupling reaction. The final step involves the formation of the nitrile group via a dehydration reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The ethoxy groups on the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known for its ability to bind to metal ions, which can be exploited in coordination chemistry and catalysis. The naphthalene ring can participate in π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile: can be compared with other compounds containing benzimidazole or naphthalene moieties:

    Benzimidazole derivatives: These compounds are widely studied for their biological activities, including antimicrobial and anticancer properties.

    Naphthalene derivatives: Known for their applications in materials science, such as organic electronics and dyes.

The uniqueness of This compound lies in the combination of these two moieties, which imparts distinct chemical and physical properties.

List of Similar Compounds

  • 2-(1H-benzimidazol-2-yl)acetonitrile
  • 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile
  • 2,7-diethoxynaphthalene
  • 2-(1H-benzimidazol-2-yl)-3-(naphthalen-1-yl)prop-2-enenitrile

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,7-diethoxynaphthalen-1-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-3-28-18-11-9-16-10-12-23(29-4-2)20(19(16)14-18)13-17(15-25)24-26-21-7-5-6-8-22(21)27-24/h5-14H,3-4H2,1-2H3,(H,26,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVJPRUPSHFQX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2C=C(C#N)C3=NC4=CC=CC=C4N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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